molecular formula C7H7BrN6O B14891740 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one

5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one

Cat. No.: B14891740
M. Wt: 271.07 g/mol
InChI Key: IARZWATTWHIAAV-UHFFFAOYSA-N
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Description

5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a bromopyrimidine moiety linked to a triazolone ring through an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one typically involves multiple steps, including bromination, amination, and cyclization reactions. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity .

Scientific Research Applications

Chemistry

In chemistry, 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor in the development of novel materials and catalysts .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme mechanisms and protein-ligand interactions .

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique structure makes it a valuable intermediate in the synthesis of various active ingredients .

Mechanism of Action

The mechanism of action of 5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleic acids or proteins, affecting their function. The triazolone ring may interact with enzymes, inhibiting their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(((5-Bromopyrimidin-2-yl)amino)methyl)-2,4-dihydro-3h-1,2,4-triazol-3-one is unique due to its combination of a bromopyrimidine moiety and a triazolone ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H7BrN6O

Molecular Weight

271.07 g/mol

IUPAC Name

3-[[(5-bromopyrimidin-2-yl)amino]methyl]-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C7H7BrN6O/c8-4-1-9-6(10-2-4)11-3-5-12-7(15)14-13-5/h1-2H,3H2,(H,9,10,11)(H2,12,13,14,15)

InChI Key

IARZWATTWHIAAV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)NCC2=NNC(=O)N2)Br

Origin of Product

United States

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